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(S)-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate

Catalog No.
S13391189
CAS No.
M.F
C9H14FNO3
M. Wt
203.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxy...

Product Name

(S)-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate

IUPAC Name

tert-butyl (3S)-3-fluoro-4-oxopyrrolidine-1-carboxylate

Molecular Formula

C9H14FNO3

Molecular Weight

203.21 g/mol

InChI

InChI=1S/C9H14FNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6H,4-5H2,1-3H3/t6-/m0/s1

InChI Key

HPHVNLXMQXEDFX-LURJTMIESA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(=O)C1)F

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C(=O)C1)F

(S)-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a carboxylate functional group. The molecular formula for this compound is C9H14FNO3C_9H_{14}FNO_3 and it has a molecular weight of approximately 201.22g/mol201.22\,g/mol . The compound exhibits chirality, with the (S) configuration indicating the specific spatial arrangement of its atoms.

The presence of the fluorine atom at the 3-position of the pyrrolidine ring enhances its biological activity and reactivity in

Due to the presence of reactive functional groups:

  • Ester Hydrolysis: This compound can undergo hydrolysis in the presence of water or aqueous acid/base to yield the corresponding carboxylic acid and alcohol.
  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the generation of diverse chemical entities.

The synthesis of (S)-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with commercially available pyrrolidine derivatives and fluorinated reagents.
  • Reactions:
    • A common approach involves the reaction of a pyrrolidine derivative with a fluorinated carbonyl compound under controlled conditions.
    • The use of tert-butyl chloroformate allows for the introduction of the tert-butyl ester group through an acylation reaction.
  • Purification: The final product can be purified using techniques such as recrystallization or chromatography to obtain high purity levels suitable for research and application.

(S)-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate has several applications, primarily in:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
  • Synthetic Chemistry: It serves as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
  • Research: The compound is used in academic and industrial research settings to explore new

Interaction studies involving (S)-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate focus on its potential binding affinities with biological targets. Preliminary studies suggest that its fluorine substituent may enhance lipophilicity, potentially increasing membrane permeability and interaction with cellular targets.

Further investigation through techniques such as molecular docking or binding assays could provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with (S)-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate, each possessing unique characteristics:

Compound NameStructure FeaturesUnique Properties
tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylateHydroxyl group instead of carbonylPotentially more polar; different reactivity
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylateTwo fluorine atoms; piperidine ringIncreased electronegativity; altered activity
tert-Butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylateSulfonic acid derivative; piperidine structureEnhanced solubility; distinct reactivity

These compounds illustrate how variations in functional groups and ring structures can influence chemical behavior and biological activity, highlighting the uniqueness of (S)-tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate within this class of compounds.

(S)-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate belongs to the pyrrolidine family, a five-membered saturated heterocycle containing one nitrogen atom. The compound’s systematic IUPAC name is derived from its substituents: a tert-butyloxycarbonyl (Boc) group at the nitrogen, a fluorine atom at position 3, and a ketone at position 4. Its molecular formula is $$ \text{C}9\text{H}{14}\text{FNO}_3 $$, with a molecular weight of 203.21 g/mol. The stereochemistry at position 3 is designated as (S), distinguishing it from its (R)-enantiomer (CAS 1266339-10-9).

Synonyms for this compound include:

  • Boc-3-fluoro-4-oxopyrrolidine
  • 1-Boc-3-fluoro-4-pyrrolidinone
  • 3-Fluoro-4-oxopyrrolidine-1-carboxylic acid tert-butyl ester.

The CAS registry number 845894-03-3 uniquely identifies the (S)-enantiomer. Its SMILES notation, $$ \text{O=C(N1CC@HC(C1)=O)OC(C)(C)C} $$, encodes the stereochemistry and functional groups.

Table 1: Key Identifiers of (S)-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate

PropertyValue
IUPAC Name(S)-tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate
Molecular Formula$$ \text{C}9\text{H}{14}\text{FNO}_3 $$
Molecular Weight203.21 g/mol
CAS Number845894-03-3
SMILESO=C(N1CC@HC(C1)=O)OC(C)(C)C
Enantiomeric Counterpart(R)-tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (CAS 1266339-10-9)

Historical Context and Discovery

The development of (S)-tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate aligns with advancements in fluorinated heterocycles and asymmetric synthesis. Pyrrolidine derivatives have been studied since the mid-20th century, but the introduction of fluorine and Boc protection emerged more prominently in the 1990s as strategies to modulate pharmacokinetic properties and synthetic versatility.

The compound’s synthesis typically begins with N-Boc-3-pyrrolidinone, which undergoes fluorination at position 3 using reagents such as sodium hexamethyldisilazide (NaHMDS) and chlorotriethylsilane. The stereospecific introduction of fluorine is achieved via chiral resolution or asymmetric catalysis, though specific methodologies remain proprietary in industrial settings.

Significance in Organic Synthesis

(S)-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate is prized for three key attributes:

  • Boc Protection: The tert-butyloxycarbonyl group stabilizes the amine during synthetic transformations and is cleavable under acidic conditions, enabling sequential functionalization.
  • Fluorine Effects: The electronegative fluorine atom influences electron distribution, enhancing hydrogen-bonding interactions and metabolic stability in drug candidates.
  • Ketone Reactivity: The 4-oxo group serves as a handle for nucleophilic additions or reductions, facilitating ring modifications.

Synthetic Applications:

  • Pharmaceutical Intermediates: Used in the synthesis of kinase inhibitors and protease inhibitors, where the pyrrolidine scaffold contributes to target binding.
  • Asymmetric Catalysis: The chiral center guides stereoselective reactions, such as Michael additions or cyclopropanations.
  • Material Science: Incorporated into polymers to improve thermal stability, leveraging the rigidity of the pyrrolidine ring.

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Exact Mass

203.09577147 g/mol

Monoisotopic Mass

203.09577147 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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